4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate
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Overview
Description
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and an azanyl(15N)amino group. This compound is part of the benzenetriol family, which are known for their polyphenolic properties and modest solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the hydroxyl groups and the azanyl(15N)amino group. The formyloxy formate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound involves multi-step synthesis processes, including nitration, reduction, and esterification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted benzenes .
Scientific Research Applications
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and azanyl(15N)amino groups. These functional groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-triol: Another benzenetriol with hydroxyl groups at different positions.
Hydroxyhydroquinone: A compound with similar hydroxyl group arrangements but different substituents.
Phloroglucinol: A benzenetriol with hydroxyl groups at positions 1, 3, and 5.
Uniqueness
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol is unique due to the presence of the azanyl(15N)amino group, which imparts distinct chemical and biological properties compared to other benzenetriols .
Properties
Molecular Formula |
C9H12N2O7 |
---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate |
InChI |
InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1-5-6-2-4/h1-2,9-12H,3,8H2;1-2H/i8+1,9+1; |
InChI Key |
SVXFUNDIESOTBN-KCJWSGGHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1C[15NH][15NH2])O)O)O.C(=O)OOC=O |
Canonical SMILES |
C1=CC(=C(C(=C1CNN)O)O)O.C(=O)OOC=O |
Origin of Product |
United States |
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